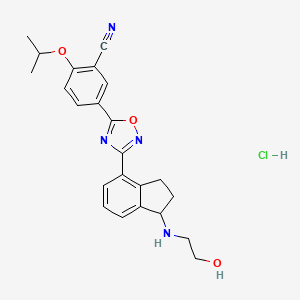

Ozanimod hcl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H25ClN4O3 |

|---|---|

Molecular Weight |

440.9 g/mol |

IUPAC Name |

5-[3-[1-(2-hydroxyethylamino)-2,3-dihydro-1H-inden-4-yl]-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile;hydrochloride |

InChI |

InChI=1S/C23H24N4O3.ClH/c1-14(2)29-21-9-6-15(12-16(21)13-24)23-26-22(27-30-23)19-5-3-4-18-17(19)7-8-20(18)25-10-11-28;/h3-6,9,12,14,20,25,28H,7-8,10-11H2,1-2H3;1H |

InChI Key |

HAOOCAKHSFYDBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)C#N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Ozanimod HCl in Multiple Sclerosis: An In-depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozanimod hydrochloride (HCl), an oral sphingosine-1-phosphate (S1P) receptor modulator, represents a significant advancement in the therapeutic landscape for relapsing forms of multiple sclerosis (MS). Its targeted mechanism of action offers a nuanced approach to immunomodulation, balancing efficacy with a manageable safety profile. This technical guide provides a comprehensive overview of the core mechanisms by which ozanimod exerts its therapeutic effects in MS, detailing its molecular interactions, cellular consequences, and the experimental basis for our current understanding.

Core Mechanism: S1P Receptor Modulation and Lymphocyte Sequestration

The central mechanism of ozanimod's action lies in its high-affinity binding to sphingosine-1-phosphate receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] Ozanimod and its active metabolites act as functional antagonists of the S1P1 receptor.[1][3] This interaction prevents the egress of lymphocytes from secondary lymphoid organs, effectively sequestering them and reducing their circulation in the peripheral blood.[1][4][5] This reduction in circulating lymphocytes is believed to limit their infiltration into the central nervous system (CNS), thereby mitigating the inflammatory cascade that drives demyelination and neurodegeneration in MS.[1][2]

Signaling Pathway of Ozanimod-induced Lymphocyte Sequestration

The binding of ozanimod to S1P1 receptors on lymphocytes triggers a cascade of intracellular events leading to receptor internalization and degradation.[3] This process renders the lymphocytes unresponsive to the natural S1P gradient that normally guides their exit from lymph nodes.

Caption: Ozanimod's binding to S1P1 receptors on lymphocytes leads to their sequestration within lymph nodes.

Quantitative Analysis of Ozanimod's Receptor Binding and Pharmacodynamic Effects

Ozanimod exhibits high potency and selectivity for S1P1 and S1P5 receptors. The following tables summarize key quantitative data from in vitro and clinical studies.

| Parameter | Receptor | Value | Species | Reference |

| EC50 | hS1P1 | 1.03 nM | Human | [6] |

| hS1P5 | 8.6 nM | Human | [6] | |

| mS1P1 | 0.90 nM | Mouse | [6] | |

| rS1P1 | 1.02 nM | Rat | [6] | |

| Ki | hS1P5 | 2.0 nM | Human | [6] |

| mS1P5 | 59.9 nM | Mouse | [6] |

Table 1: In Vitro Receptor Binding Affinities of Ozanimod. EC50 (half maximal effective concentration) and Ki (inhibitory constant) values demonstrate the high affinity of ozanimod for S1P1 and S1P5 receptors.

| Lymphocyte Subset | Dosage | Mean Reduction from Baseline (Day 85) | Reference |

| CD19+ B-cells | 0.5 mg | >50% | [7] |

| 1 mg | >75% | [7] | |

| CD3+ T-cells | 0.5 mg | >50% | [7] |

| 1 mg | >75% | [7] | |

| CD4+ T-cells | 1 mg | Greater than CD8+ T-cells | [7] |

| CD4+ & CD8+ Naive T-cells | 1 mg | ≥90% | [7] |

| CD4+ & CD8+ Central Memory T-cells | 1 mg | Greater than effector memory T-cells | [7] |

| Absolute Lymphocyte Count | 0.92 mg | ~45% at 3 months | [1] |

Table 2: Effect of Ozanimod on Circulating Lymphocyte Subsets in Humans. Data from a phase 1 study illustrates the dose-dependent reduction in various lymphocyte populations following ozanimod treatment.

Direct Effects within the Central Nervous System

Ozanimod and its active metabolites can cross the blood-brain barrier, allowing for direct interactions with CNS-resident cells that express S1P receptors, including astrocytes, oligodendrocytes, and microglia.[2] This suggests a dual mechanism of action, combining peripheral immunomodulation with direct CNS effects.

Effects on Astrocytes

In vitro studies have shown that ozanimod can directly modulate astrocyte activity. By activating S1P1 receptors on astrocytes, ozanimod can inhibit the release of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[4] This anti-inflammatory effect within the CNS may contribute to the reduction of neuroinflammation observed in MS.

Effects on Oligodendrocytes and Myelination

Ozanimod's interaction with S1P5 receptors, which are predominantly expressed on oligodendrocytes, is thought to have neuroprotective effects.[8] Activation of S1P5 may promote oligodendrocyte survival and potentially support remyelination processes, which are crucial for repairing myelin damage in MS.[6][8]

Downstream Signaling in CNS Cells

The binding of ozanimod to S1P1 and S1P5 receptors on CNS cells activates downstream signaling pathways, including the Akt and ERK pathways.[4] These pathways are involved in cell survival and proliferation, suggesting a mechanism by which ozanimod may exert its neuroprotective effects.

Caption: Ozanimod crosses the blood-brain barrier to directly modulate CNS-resident cells.

Experimental Protocols

A thorough understanding of ozanimod's mechanism of action is built upon a foundation of rigorous experimental methodologies. Below are detailed protocols for key experiments cited in the characterization of ozanimod.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of ozanimod for S1P receptors.

Objective: To quantify the binding affinity (Ki) of ozanimod for S1P1 and S1P5 receptors.

Materials:

-

Membrane preparations from cells overexpressing human S1P1 or S1P5 receptors.

-

[3H]-ozanimod (radioligand).

-

Unlabeled ozanimod (competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Scintillation vials and cocktail.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of [3H]-ozanimod with the S1P receptor-expressing membranes in the assay buffer.

-

Add increasing concentrations of unlabeled ozanimod to compete for binding with the radioligand.

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 (concentration of unlabeled ozanimod that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

S1P1 Receptor Internalization Assay

This assay visualizes and quantifies the internalization of the S1P1 receptor upon ozanimod treatment.

Objective: To assess the ability of ozanimod to induce S1P1 receptor internalization.

Materials:

-

Cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., S1P1-GFP).

-

Ozanimod.

-

Cell culture medium.

-

Fluorescence microscope or high-content imaging system.

-

Image analysis software.

Procedure:

-

Plate the S1P1-GFP expressing cells in a suitable imaging plate (e.g., 96-well glass-bottom plate).

-

Treat the cells with varying concentrations of ozanimod or a vehicle control.

-

Incubate the cells for a specific time period (e.g., 30-60 minutes) at 37°C.

-

Fix the cells with paraformaldehyde and stain the nuclei with a fluorescent dye (e.g., DAPI).

-

Acquire images of the cells using a fluorescence microscope, capturing both the GFP and DAPI channels.

-

Analyze the images to quantify the internalization of the S1P1-GFP. This can be done by measuring the redistribution of the GFP signal from the plasma membrane to intracellular vesicles.

-

Calculate the percentage of cells showing receptor internalization or the change in intracellular fluorescence intensity as a function of ozanimod concentration to determine the EC50 for internalization.

Flow Cytometry for Lymphocyte Subset Analysis

This technique is used to quantify the changes in different lymphocyte populations in the blood of patients treated with ozanimod.

Objective: To determine the effect of ozanimod on the absolute counts and percentages of various T and B cell subsets.

Materials:

-

Whole blood samples from ozanimod-treated patients and controls.

-

Fluorescently-labeled monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19, CCR7, CD45RA).

-

Red blood cell lysis buffer.

-

Flow cytometer.

-

Analysis software.

Procedure:

-

Collect whole blood samples in anticoagulant-containing tubes.

-

Aliquot the blood into tubes for different antibody staining panels.

-

Add a cocktail of fluorescently-labeled antibodies to each tube to identify specific lymphocyte subsets (e.g., a panel for T-cells might include anti-CD3, -CD4, -CD8, -CCR7, and -CD45RA).

-

Incubate the samples in the dark at room temperature for a specified time (e.g., 15-30 minutes).

-

Lyse the red blood cells using a lysis buffer.

-

Wash the remaining white blood cells with buffer and resuspend them in a suitable sheath fluid.

-

Acquire the data on a flow cytometer, collecting fluorescence signals from thousands of individual cells.

-

Analyze the data using specialized software to gate on specific lymphocyte populations based on their forward and side scatter properties and the expression of the stained surface markers.

-

Calculate the absolute counts and percentages of each lymphocyte subset.[7]

Caption: A simplified workflow illustrating the key experimental approaches used to elucidate ozanimod's mechanism of action.

Conclusion

The mechanism of action of ozanimod HCl in multiple sclerosis is multifaceted, combining a primary effect of lymphocyte sequestration in the periphery with direct modulatory effects on CNS-resident cells. Its high selectivity for S1P1 and S1P5 receptors underpins its efficacy in reducing inflammatory activity. The ability of ozanimod to cross the blood-brain barrier and interact with astrocytes and oligodendrocytes suggests a potential for neuroprotective effects that may contribute to its long-term benefits in patients with MS. The experimental data gathered from a range of in vitro, ex vivo, and in vivo studies provide a robust foundation for understanding the intricate pharmacology of this targeted therapy. Continued research will further illuminate the full spectrum of ozanimod's actions and its role in the evolving treatment paradigm for multiple sclerosis.

References

- 1. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-Phosphate Receptor Modulators and Oligodendroglial Cells: Beyond Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

Ozanimod HCl: A Technical Deep Dive into S1P1 and S1P5 Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozanimod hydrochloride (HCl), a novel sphingosine-1-phosphate (S1P) receptor modulator, has emerged as a significant therapeutic agent in the management of autoimmune diseases, including relapsing multiple sclerosis and ulcerative colitis.[1][2] Its mechanism of action is centered on its high-affinity agonism of S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[3] This technical guide provides an in-depth exploration of the molecular interactions, signaling cascades, and pharmacological profile of ozanimod and its primary active metabolites. Quantitative data on receptor binding and functional potency are presented in structured tables for comparative analysis. Detailed methodologies for key experimental assays are outlined, and the intricate signaling and metabolic pathways are visualized through Graphviz diagrams to facilitate a comprehensive understanding of ozanimod's core pharmacology.

Introduction: The Sphingosine-1-Phosphate Axis

Sphingosine-1-phosphate is a bioactive signaling lipid that plays a pivotal role in regulating a multitude of cellular processes, most notably lymphocyte trafficking.[4][5] S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[6][7] The differential expression of these receptors across various cell types underpins their diverse physiological and pathological functions. The therapeutic strategy of S1P receptor modulation hinges on interfering with the S1P gradient that governs the egress of lymphocytes from secondary lymphoid organs.[4][8] By preventing the migration of these immune cells to sites of inflammation, S1P modulators can effectively dampen the autoimmune response.[4][8]

Ozanimod is a next-generation S1P receptor modulator characterized by its high selectivity for S1P1 and S1P5.[3] This selectivity profile is thought to contribute to its favorable safety and tolerability by minimizing off-target effects associated with the modulation of other S1P receptor subtypes.[9]

Pharmacodynamics: Receptor Binding and Functional Activity

Ozanimod and its two major, active, and interconverting metabolites, CC112273 and CC1084037, are potent agonists of both S1P1 and S1P5.[3][10] The parent drug and its metabolites exhibit similar activity and selectivity profiles.[11] Following oral administration, the majority of the circulating active drug exposure is attributable to the metabolites CC112273 (approximately 73%) and CC1084037 (approximately 15%), with the parent ozanimod contributing about 6%.[3][12]

Binding Affinity and Selectivity

The binding affinities of ozanimod and its metabolites to S1P receptors have been determined using competitive radioligand binding assays. These assays demonstrate high affinity for S1P1 and S1P5, with significantly lower affinity for S1P2, S1P3, and S1P4, highlighting the drug's selectivity.[13][14]

Table 1: Binding Affinity (Kd and Ki) of Ozanimod and its Metabolites for Human S1P Receptors

| Compound | S1P1 | S1P5 | Reference |

| [3H]-Ozanimod (Kd, nM) | 0.63 | 3.13 | [9] |

| Ozanimod (Ki, nM) | 0.31 | 8.0 | [9] |

Kd (dissociation constant) was determined by saturation binding analysis. Ki (inhibition constant) was determined by competitive displacement of [3H]-ozanimod.

Functional Potency

The functional activity of ozanimod and its metabolites is assessed through [35S]GTPγS binding assays, which measure the activation of G proteins upon receptor agonism. These studies confirm that ozanimod and its active metabolites are full agonists at S1P1 and S1P5.[13]

Table 2: Functional Potency (EC50) of Ozanimod and Other S1P Modulators in [35S]-GTPγS Binding Assays

| Compound | S1P1 (EC50, nM) | S1P5 (EC50, nM) | Reference |

| Ozanimod | < 1 | ~10-fold weaker than S1P1 | [9] |

| S1P (endogenous ligand) | - | - | [9] |

| Fingolimod-p | < 1 | < 1 | [9] |

| Siponimod | < 1 | < 1 | [9] |

| Ponesimod | 3.42 | ~10-fold weaker than S1P1 | [9] |

| Etrasimod | 5.48 | ~10-fold weaker than S1P1 | [9] |

EC50 (half maximal effective concentration) values represent the concentration of the compound that elicits 50% of the maximal response.

Signaling Pathways

Upon binding of ozanimod, both S1P1 and S1P5 undergo conformational changes that trigger intracellular signaling cascades through the activation of heterotrimeric G proteins.[6]

S1P1 Receptor Signaling

S1P1 exclusively couples to the Gi/o family of G proteins.[6] Activation of Gi/o by ozanimod leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, the dissociation of the G protein subunits initiates downstream signaling through pathways such as the Ras-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation. Agonism at S1P1 also leads to receptor internalization, a key aspect of its mechanism in reducing lymphocyte egress.[13][15]

Caption: S1P1 receptor signaling pathway activated by ozanimod.

S1P5 Receptor Signaling

S1P5 is known to couple to Gi/o and G12/13 G proteins.[16][17] Activation of these pathways can lead to the regulation of downstream effectors such as the Rho family of small GTPases and the JNK signaling pathway.[16] Unlike S1P1, S1P5 does not appear to undergo significant internalization upon agonist binding.[13] The functional consequences of S1P5 modulation by ozanimod are still under investigation but may contribute to its effects within the central nervous system, where S1P5 is expressed on oligodendrocytes.[2]

Caption: S1P5 receptor signaling pathway activated by ozanimod.

Metabolism of Ozanimod

Ozanimod is extensively metabolized in humans, primarily through three pathways: oxidation via alcohol and aldehyde dehydrogenases (ALDH/ADH), dealkylation mediated by cytochrome P450 3A4 (CYP3A4), and reductive metabolism by gut microflora.[10][18] The initial metabolites are further processed to form the major active metabolites, CC112273 and CC1084037.[10] Monoamine oxidase B (MAO-B) plays a crucial role in the formation of CC112273, which can then be reversibly converted to CC1084037 by aldo-keto reductases (AKR1C1/1C2) and hydroxysteroid dehydrogenases (HSDs).[10][11]

Caption: Metabolic pathway of ozanimod.

Experimental Protocols

The characterization of ozanimod's pharmacological profile relies on robust in vitro assays. The following sections provide an overview of the methodologies for two key experiments.

Radioligand Binding Assay

Competitive radioligand binding assays are employed to determine the binding affinity (Ki) of ozanimod and its metabolites for S1P receptors.[9][13]

-

Objective: To measure the affinity of a test compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.

-

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human S1P1 or S1P5.[9]

-

[3H]-Ozanimod as the radioligand.[9]

-

Unlabeled ozanimod and other test compounds.

-

Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5).[19]

-

96-well filter plates and a scintillation counter.

-

-

Procedure Overview:

-

A fixed concentration of [3H]-ozanimod and varying concentrations of the unlabeled test compound are incubated with the cell membranes.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand by rapid filtration through the filter plates.

-

The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[9]

-

Caption: Experimental workflow for a radioligand binding assay.

[35S]-GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.[9][13]

-

Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist for a specific GPCR.

-

Materials:

-

Cell membranes from CHO cells expressing recombinant human S1P receptors (S1P1-5).[13]

-

[35S]GTPγS.

-

GDP.

-

Test compounds.

-

Assay buffer.

-

Filter plates and a scintillation counter.

-

-

Procedure Overview:

-

Cell membranes are pre-incubated with the test compound at various concentrations in the presence of GDP.

-

The reaction is initiated by the addition of [35S]GTPγS.

-

The mixture is incubated to allow for G protein activation and [35S]GTPγS binding.

-

The reaction is terminated by rapid filtration.

-

The amount of bound [35S]GTPγS is quantified by scintillation counting.

-

The concentration-response curve is plotted to determine the EC50 and maximal effect (Emax) of the test compound.

-

Conclusion

Ozanimod HCl represents a significant advancement in the targeted therapy of autoimmune diseases. Its high selectivity for S1P1 and S1P5 receptors, coupled with the potent agonist activity of its primary metabolites, underpins its clinical efficacy. A thorough understanding of its pharmacodynamics, signaling pathways, and metabolism is crucial for optimizing its therapeutic use and for the development of future S1P receptor modulators. The data and methodologies presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals working in this dynamic field.

References

- 1. S1PR5 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Multiple-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ozanimod Differentially Impacts Circulating Lymphocyte Subsets in Patients with Moderately to Severely Active Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]

- 8. gastroenterologyandhepatology.net [gastroenterologyandhepatology.net]

- 9. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. neurology.org [neurology.org]

- 14. mdpi.com [mdpi.com]

- 15. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Ozanimod metabolites - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 19. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Ozanimod Hydrochloride: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ozanimod hydrochloride (brand name Zeposia®) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderately to severely active ulcerative colitis (UC). Its development represents a significant advancement in the targeted therapy of autoimmune diseases. This technical guide provides a comprehensive overview of the discovery and development timeline of ozanimod, detailing its mechanism of action, key preclinical and clinical studies, and the quantitative data that underpinned its regulatory approval.

Discovery and Preclinical Development

The journey of ozanimod began with the aim of developing a more selective S1P receptor modulator than the first-in-class, non-selective fingolimod. The fundamental discoveries that led to ozanimod were reported by researchers at Scripps Research in a series of papers from 2002 to 2008.[1] The goal was to create a compound with a favorable pharmacokinetic and safety profile, minimizing the off-target effects associated with broader S1P receptor activation.

Mechanism of Action

Ozanimod is a selective agonist of S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[2][3][4] Its therapeutic effect is primarily attributed to its action on S1P1 receptors on lymphocytes.

Signaling Pathway of Ozanimod at the S1P1 Receptor:

Caption: Ozanimod binds to the S1P1 receptor, leading to its internalization and the sequestration of lymphocytes in lymph nodes.

By binding to S1P1 receptors, ozanimod causes their internalization and degradation.[5] This renders lymphocytes unable to respond to the natural S1P gradient that directs their egress from lymph nodes. The resulting sequestration of lymphocytes, particularly CD4+ CCR7+ and CD8+ CCR7+ T cells, in peripheral lymphoid organs prevents their trafficking to sites of inflammation in the central nervous system (CNS) in MS and the gastrointestinal tract in UC.[2][3]

Preclinical Pharmacology

Ozanimod's potency and selectivity were established through a series of in vitro assays.

Experimental Protocol: Receptor Binding and Functional Assays

-

Competitive Radioligand Binding Assay: The binding affinity of ozanimod to human S1P1 and S1P5 receptors was determined using a competitive radioligand binding assay with tritiated ozanimod.[6][7] The assay demonstrates the displacement of the radioligand by unlabeled ozanimod and other S1P receptor modulators, confirming competitive binding at the orthosteric site.[6][7]

-

GTPγS Binding Assay: The functional potency of ozanimod as an agonist was assessed using a [³⁵S]GTPγS binding assay in cell membranes expressing recombinant human S1P receptors. This assay measures the activation of G proteins upon receptor binding.

-

cAMP Inhibition Assay: Further characterization of agonist activity was performed using a cAMP inhibition assay, which measures the downstream signaling effects of G protein activation.

Table 1: Preclinical Receptor Binding and Potency of Ozanimod

| Parameter | S1P1 Receptor | S1P5 Receptor | Selectivity (S1P1 vs S1P5) | Selectivity (S1P1 vs S1P2, S1P3, S1P4) |

| EC50 (GTPγS) | Sub-nanomolar | Nanomolar | 27-fold | >10,000-fold |

| Dissociation Constant (Kd) | 0.63 nM | 3.13 nM | - | - |

Preclinical Efficacy in Animal Models

Experimental Protocol: Experimental Autoimmune Encephalomyelitis (EAE)

The efficacy of ozanimod in a model of multiple sclerosis was evaluated using the experimental autoimmune encephalomyelitis (EAE) mouse model.[8]

-

Induction: EAE is induced in female C57BL/6 mice.

-

Treatment: Upon the first signs of disease (e.g., flaccid tail), mice receive daily oral administration of ozanimod (e.g., 0.6 mg/kg) or a vehicle control.

-

Assessment: Disease progression is monitored daily using a standardized clinical scoring system. Histological analysis of the spinal cord is performed to assess inflammation and demyelination.

-

Key Findings: Ozanimod treatment was shown to be as effective as fingolimod in the EAE model, significantly reducing clinical severity, inhibiting lymphocyte infiltration into the spinal cord, and reversing demyelination.[8]

Clinical Development

The clinical development of ozanimod hydrochloride has been extensive, encompassing Phase 1, 2, and 3 trials for both multiple sclerosis and ulcerative colitis.

Phase 1: Pharmacokinetics and Pharmacodynamics in Healthy Volunteers

Phase 1 studies in healthy volunteers were designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of ozanimod.

Experimental Protocol: First-in-Human Study

-

Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.

-

Participants: Healthy adult volunteers.

-

Assessments: Safety monitoring (including cardiac effects), pharmacokinetic profiling of ozanimod and its active metabolites, and pharmacodynamic assessment of lymphocyte count reduction.

-

Key Findings: Ozanimod was generally well-tolerated and exhibited a pharmacokinetic profile supportive of once-daily dosing. It produced a robust, dose-dependent, and reversible reduction in peripheral lymphocyte counts. A gradual dose titration was found to mitigate first-dose cardiac effects.[9]

Table 2: Pharmacokinetic Parameters of Ozanimod in Healthy Volunteers

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | ~6-8 hours |

| Elimination Half-life | ~19-21 hours |

| Oral Bioavailability | High |

| Metabolism | Extensively metabolized by CYP enzymes into two major active metabolites (CC112273 and CC1084037) |

Phase 2 and 3: Efficacy and Safety in Multiple Sclerosis

The efficacy and safety of ozanimod in relapsing forms of multiple sclerosis were established in the RADIANCE and SUNBEAM Phase 3 clinical trials.

Experimental Workflow: Phase 3 MS Clinical Trial Program

Caption: Workflow of the Phase 3 clinical trials for ozanimod in multiple sclerosis.

Experimental Protocol: RADIANCE (NCT02047734) and SUNBEAM (NCT02294058) Trials

-

Design: Multicenter, randomized, double-blind, double-dummy, active-controlled Phase 3 trials.

-

Participants: Patients with relapsing forms of multiple sclerosis.

-

Intervention: Patients were randomized to receive oral ozanimod (0.5 mg or 1 mg daily) or intramuscular interferon beta-1a weekly.

-

Primary Endpoint: Annualized relapse rate (ARR).

-

Secondary Endpoints: Number of new or enlarging hyperintense T2-weighted brain MRI lesions, number of gadolinium-enhanced brain MRI lesions, and time to confirmed disability progression.

Table 3: Key Efficacy Results from Phase 3 MS Trials (Ozanimod 0.92 mg vs. Interferon β-1a)

| Endpoint | RADIANCE (24 months) | SUNBEAM (at least 12 months) |

| Annualized Relapse Rate (ARR) | Significantly lower vs. IFN β-1a | Significantly lower vs. IFN β-1a |

| New or Enlarging T2 Lesions | Significantly fewer vs. IFN β-1a | Significantly fewer vs. IFN β-1a |

| Gadolinium-enhancing Lesions | Significantly fewer vs. IFN β-1a | Significantly fewer vs. IFN β-1a |

| Brain Volume Loss | Significantly slowed vs. IFN β-1a | Significantly slowed vs. IFN β-1a |

Long-term data from the DAYBREAK open-label extension study demonstrated sustained efficacy and a consistent safety profile with continuous ozanimod treatment for up to 5 years.[12]

Phase 2 and 3: Efficacy and Safety in Ulcerative Colitis

The clinical development program for ozanimod in ulcerative colitis included the Phase 2 TOUCHSTONE trial and the pivotal Phase 3 True North trial.

Experimental Protocol: TOUCHSTONE (NCT01647516) and True North (Induction and Maintenance)

-

Design: Multicenter, randomized, double-blind, placebo-controlled trials.

-

Participants: Patients with moderately to severely active ulcerative colitis.

-

Intervention: Patients received oral ozanimod (0.92 mg daily) or placebo.

-

Primary Endpoint: Clinical remission at the end of the induction period (week 8 or 10).

-

Key Secondary Endpoints: Clinical response, endoscopic improvement, and histologic remission.

Table 4: Key Efficacy Results from Phase 3 UC Trial (True North) at Week 10 (Induction)

| Endpoint | Ozanimod 0.92 mg | Placebo |

| Clinical Remission | 18.4% | 6.0% |

| Clinical Response | 47.8% | 25.9% |

| Endoscopic Improvement | 27.3% | 11.6% |

| Endoscopic-Histologic Mucosal Improvement | 12.6% | 3.7% |

Source:[13]

In the maintenance phase of the True North study, ozanimod was superior to placebo in maintaining clinical remission at week 52.[14]

Regulatory Milestones and Post-Marketing

-

February 2018: The FDA issued a Refuse to File letter for the initial New Drug Application (NDA) for ozanimod for relapsing multiple sclerosis.

-

March 2019: Celgene resubmitted the NDA.

-

March 26, 2020: The U.S. FDA approved ozanimod (Zeposia) for the treatment of relapsing forms of multiple sclerosis in adults.[2][15]

-

May 2020: The European Commission approved ozanimod for the treatment of adult patients with relapsing-remitting multiple sclerosis with active disease.[2]

-

May 27, 2021: The U.S. FDA approved ozanimod for the treatment of moderately to severely active ulcerative colitis in adults.[13]

Conclusion

The discovery and development of ozanimod hydrochloride exemplify a successful targeted drug development program. From its rational design as a selective S1P1 and S1P5 receptor modulator to its rigorous evaluation in preclinical models and large-scale clinical trials, ozanimod has emerged as a valuable oral therapeutic option for patients with multiple sclerosis and ulcerative colitis. Its journey from the laboratory to the clinic highlights the importance of understanding disease pathophysiology to develop effective and safer treatments for chronic autoimmune disorders.

References

- 1. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Clinical Studies Results | ZEPOSIA® (ozanimod) [zeposia.com]

- 4. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Results From the First-in-Human Study With Ozanimod, a Novel, Selective Sphingosine-1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of High‐ and Low‐Fat Meals on the Pharmacokinetics of Ozanimod, a Novel Sphingosine‐1‐Phosphate Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurology.org [neurology.org]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy and Safety Study of Ozanimod in Relapsing Multiple Sclerosis [ctv.veeva.com]

- 10. Efficacy and safety of ozanimod in multiple sclerosis: Dose-blinded extension of a randomized phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Results From the First‐in‐Human Study With Ozanimod, a Novel, Selective Sphingosine‐1‐Phosphate Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Long-term safety and efficacy of ozanimod in relapsing multiple sclerosis: Up to 5 years of follow-up in the DAYBREAK open-label extension trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ozanimod: A Review in Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

Ozanimod HCl: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozanimod hydrochloride (HCl) is a potent and selective sphingosine-1-phosphate (S1P) receptor modulator, primarily targeting S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the intricate mechanism of action of ozanimod HCl. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further research and development. The document also includes visualizations of relevant signaling pathways and experimental workflows to enhance understanding.

Chemical Structure and Properties

This compound is the hydrochloride salt of ozanimod.[2] The chemical structure of ozanimod features a chiral center with an (S)-configuration, which is crucial for its biological activity.

Chemical Structure:

(S)-5-(3-(1-((2-hydroxyethyl)amino)-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl)-2-isopropoxybenzonitrile hydrochloride

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₅ClN₄O₃ | [2] |

| Molecular Weight | 440.93 g/mol | [2] |

| CAS Number | 1618636-37-5 | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | ~240 °C | [3] |

| Solubility | Ethanol: 1.43 mg/mLMethanol: 2.41 mg/mLAqueous (pH 5.1): 3.51 mg/mL | [3] |

| pKa | 7.90 | [3] |

| LogP | 3.28 | [3] |

Mechanism of Action: S1P Receptor Modulation

Ozanimod is a selective agonist for S1P₁ and S1P₅ receptors.[1] Its therapeutic effects, particularly in autoimmune diseases like multiple sclerosis, are primarily attributed to its functional antagonism of the S1P₁ receptor on lymphocytes.[4]

Upon binding to the S1P₁ receptor on lymphocytes, ozanimod induces receptor internalization and subsequent degradation.[2] This process renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs.[2] The resulting sequestration of lymphocytes within the lymph nodes leads to a reduction in the number of circulating lymphocytes, thereby limiting their infiltration into the central nervous system (CNS) and other sites of inflammation.[3][4]

Experimental Protocols

Synthesis of Ozanimod Hydrochloride

The following is a general, multi-step synthesis protocol for this compound, compiled from various sources.[5][6] Researchers should optimize conditions and purification methods for each step.

Experimental Workflow for Ozanimod Synthesis

Step 1: Acetal Protection of 4-Cyano-indanone

-

Dissolve 4-cyano-indanone in a suitable solvent (e.g., toluene).

-

Add an ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or HPLC until completion.

-

Cool the reaction mixture, neutralize the acid, and extract the product.

-

Purify the resulting acetal by column chromatography or recrystallization.

Step 2: Amidoxime Formation

-

Dissolve the protected indanone in a suitable solvent (e.g., ethanol).

-

Add hydroxylamine hydrochloride and a base (e.g., sodium bicarbonate).

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction for the formation of the amidoxime.

-

Upon completion, remove the solvent and isolate the crude product.

Step 3: 1,2,4-Oxadiazole Ring Formation

-

Activate 3-cyano-4-isopropoxybenzoic acid with a coupling agent (e.g., carbonyldiimidazole) in an anhydrous aprotic solvent (e.g., DMF or THF).

-

Add the amidoxime from the previous step to the activated acid.

-

Heat the reaction mixture to promote cyclization to the oxadiazole.

-

Monitor the reaction by TLC or HPLC.

-

Work up the reaction by quenching with water and extracting the product.

-

Purify the oxadiazole intermediate by column chromatography.

Step 4: Acetal Deprotection

-

Dissolve the oxadiazole intermediate in a suitable solvent (e.g., acetone).

-

Add an aqueous acid (e.g., hydrochloric acid) and stir at room temperature.

-

Monitor the deprotection by TLC or HPLC.

-

Neutralize the acid and extract the deprotected ketone.

-

Purify the ketone by column chromatography.

Step 5: Imine Formation and Asymmetric Transfer Hydrogenation

-

Dissolve the ketone in a suitable solvent (e.g., toluene).

-

Add ethanolamine and heat to reflux with a Dean-Stark apparatus to form the imine.

-

In a separate vessel, prepare the chiral ruthenium catalyst.

-

Cool the imine solution and add the catalyst.

-

Perform the asymmetric transfer hydrogenation using a suitable hydrogen donor (e.g., formic acid/triethylamine mixture).

-

Monitor the reaction for the formation of the chiral amine (ozanimod free base).

-

Upon completion, quench the reaction and purify the ozanimod free base.

Step 6: Salt Formation

-

Dissolve the purified ozanimod free base in a suitable solvent (e.g., methanol or isopropanol).

-

Add a solution of hydrochloric acid in the same solvent.

-

Stir the mixture to induce precipitation of ozanimod hydrochloride.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Characterization: The final product and intermediates should be characterized by:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Chiral HPLC: To determine the enantiomeric excess of the final product.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[7][8]

Materials:

-

Cell membranes expressing the human S1P₁ receptor.

-

[³⁵S]GTPγS (radiolabeled).

-

GDP.

-

This compound and other test compounds.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

-

Scintillation cocktail.

-

Glass fiber filter mats.

-

96-well plates.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the S1P₁ receptor using standard cell lysis and centrifugation techniques. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A solution of GDP (final concentration ~10 µM).

-

Varying concentrations of this compound or test compound.

-

S1P₁ receptor-expressing membranes (typically 5-20 µg of protein per well).

-

[³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Detection: Dry the filter mats and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the specific binding as a function of the ozanimod concentration and determine the EC₅₀ value.

S1P₁ Receptor Internalization Assay

This assay quantifies the ability of ozanimod to induce the internalization of the S1P₁ receptor from the cell surface, often using flow cytometry or high-content imaging.[9][10]

Materials:

-

Cells stably expressing a tagged S1P₁ receptor (e.g., GFP-tagged).

-

Cell culture medium.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Fixative solution (e.g., 4% paraformaldehyde in PBS).

-

Flow cytometer or high-content imaging system.

Procedure:

-

Cell Culture: Culture the S1P₁-expressing cells to an appropriate confluency in multi-well plates.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified time (e.g., 1-4 hours) at 37°C. Include a vehicle control.

-

Cell Harvesting (for Flow Cytometry):

-

Gently detach the cells from the plate using a non-enzymatic cell dissociation solution.

-

Wash the cells with ice-cold PBS.

-

-

Fixation (for Imaging):

-

Carefully remove the medium and wash the cells with PBS.

-

Add the fixative solution and incubate for 15-20 minutes at room temperature.

-

Wash the cells again with PBS.

-

-

Staining (Optional): If the receptor is not fluorescently tagged, perform immunofluorescent staining using a primary antibody against an extracellular epitope of S1P₁ and a fluorescently labeled secondary antibody.

-

Data Acquisition:

-

Flow Cytometry: Analyze the fluorescence intensity of the cell population. A decrease in mean fluorescence intensity indicates receptor internalization.

-

High-Content Imaging: Acquire images of the cells and quantify the amount of fluorescence at the cell surface versus in intracellular compartments.

-

-

Data Analysis: Calculate the percentage of receptor internalization relative to the vehicle-treated control cells. Determine the EC₅₀ for ozanimod-induced internalization.

cAMP Accumulation Assay

This assay measures the functional consequence of S1P₁ receptor activation, which is coupled to Gαi, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[11][12]

Materials:

-

Cells expressing the human S1P₁ receptor.

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or other formats).

-

Cell culture medium.

Procedure:

-

Cell Seeding: Seed the S1P₁-expressing cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: The inhibitory effect of ozanimod on forskolin-stimulated cAMP accumulation is measured. Plot the cAMP levels as a function of ozanimod concentration to determine the IC₅₀ value.

Conclusion

This compound is a well-characterized small molecule with a distinct chemical structure and a selective mechanism of action that underpins its therapeutic efficacy. The detailed physicochemical properties and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of its synthesis, biological activity, and signaling pathways is essential for the continued exploration of its therapeutic potential and the development of next-generation S1P receptor modulators.

References

- 1. US11390593B2 - Process for preparing ozanimod - Google Patents [patents.google.com]

- 2. Ozanimod - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Enantioselective Synthesis of Ozanimod - ChemistryViews [chemistryviews.org]

- 6. researchgate.net [researchgate.net]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

Preclinical Profile of Ozanimod (HCl) in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ozanimod (RPC1063), a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) and 5 (S1P5) modulator, has demonstrated significant efficacy in a range of preclinical autoimmune disease models.[1] This technical guide provides an in-depth overview of the preclinical studies of ozanimod, focusing on its mechanism of action, and its therapeutic potential in models of multiple sclerosis, inflammatory bowel disease, and systemic lupus erythematosus. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways and experimental workflows are presented to offer a comprehensive resource for researchers in the field.

Mechanism of Action: S1P Receptor Modulation

Ozanimod is an agonist of S1P1 and S1P5 receptors.[2] Its therapeutic effects in autoimmune diseases are primarily attributed to its action on S1P1.[3] The binding of ozanimod to S1P1 on lymphocytes induces the internalization and degradation of the receptor.[4] This process renders lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs.[2] Consequently, naïve and central memory T cells, as well as B cells, are sequestered in the lymph nodes, leading to a reversible, dose-dependent reduction of circulating lymphocytes.[5][6] This reduction in the trafficking of autoreactive lymphocytes to sites of inflammation is a key mechanism underlying ozanimod's efficacy.[5] Effector memory T cells, which are crucial for immune surveillance, are largely spared as they do not primarily traffic through lymph nodes.[5]

References

- 1. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1 ) and receptor-5 (S1P5 ) agonist with autoimmune disease-modifying activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the In Vivo Pharmacokinetics and Bioavailability of Ozanimod HCl

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of ozanimod hydrochloride (HCl), a sphingosine-1-phosphate (S1P) receptor modulator. The information presented is collated from a range of clinical pharmacology studies and is intended to be a valuable resource for professionals in the field of drug development and research.

Ozanimod is an oral S1P receptor modulator that selectively targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5)[1][2][3]. This mechanism of action prevents the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can migrate to the central nervous system and contribute to inflammation and neurodegeneration in autoimmune diseases[4][5][6]. Ozanimod is approved for the treatment of relapsing forms of multiple sclerosis and moderately to severely active ulcerative colitis[6][7][8]. A thorough understanding of its pharmacokinetic profile is crucial for its safe and effective use.

Pharmacokinetics

Ozanimod undergoes extensive metabolism, resulting in the formation of several active metabolites that significantly contribute to its overall therapeutic effect. The parent drug, ozanimod, and its two major active metabolites, CC112273 and CC1084037, are the primary active moieties in circulation[1].

Absorption and Bioavailability

Following oral administration, ozanimod is slowly absorbed, with the time to reach maximum plasma concentration (Tmax) for the parent drug being approximately 6-8 hours[1]. The Tmax for its major active metabolites, CC112273 and CC1084037, is observed at approximately 10 hours and 16 hours, respectively, after a single dose[5][9]. Dose-proportional increases in the maximum observed concentration (Cmax) and the area under the concentration-time curve (AUC) have been observed for ozanimod and its major active metabolites[5][10].

The administration of ozanimod with a high-fat, high-calorie meal does not have a significant effect on its exposure (Cmax and AUC)[1][11]. While a high-fat meal can delay the Tmax of ozanimod by about 4 hours, there is no overall impact on the extent of absorption[2][12]. Consequently, ozanimod can be administered without regard to meals[11].

Distribution

Ozanimod exhibits extensive tissue distribution, as indicated by its large apparent volume of distribution (Vz/F) of approximately 5590 L[1]. Both ozanimod and its major active metabolites are highly bound to human plasma proteins. The plasma protein binding is approximately 98.2% for ozanimod, 99.8% for CC112273, and 99.3% for CC1084037[1].

Metabolism

Ozanimod is extensively metabolized in humans through multiple enzymatic pathways, with no single enzyme being predominantly responsible for its clearance[1][7]. This complex metabolism results in several circulating metabolites, with two major active metabolites, CC112273 and CC1084037, and one major inactive metabolite, RP101124[7]. After multiple doses, the circulating total active drug exposure is comprised of approximately 6% ozanimod, 73% CC112273, and 15% CC1084037[1][9][13][14].

The metabolic pathways for ozanimod include:

-

Oxidation: Mediated by aldehyde dehydrogenase (ALDH) and alcohol dehydrogenase (ADH).

-

Dealkylation: Predominantly mediated by cytochrome P450 3A4 (CYP3A4).

The primary metabolite, RP101075, is further metabolized by monoamine oxidase B (MAO-B) to form the major active metabolite CC112273[7]. CC112273 can then be reduced by carbonyl reductases to form the other major active metabolite, CC1084037, or undergo oxidation mediated by CYP2C8[7][10]. The two major active metabolites, CC112273 and CC1084037, are interconvertible, with the equilibrium favoring the formation of CC112273[5][7][9].

Excretion

Following a single oral dose of radiolabeled ozanimod, approximately 26% of the total radioactivity is recovered in the urine and 37% in the feces[1][16]. The long half-life of the drug and its metabolites likely contributes to the incomplete recovery of radioactivity[1]. The parent drug, ozanimod, and its major active metabolites are not found in the feces[1]. The mean terminal elimination half-life is approximately 20-22 hours for ozanimod, and about 10 days for both CC112273 and CC1084037[5][10].

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for ozanimod and its major active metabolites from single- and multiple-dose studies in healthy subjects.

Table 1: Single-Dose Pharmacokinetic Parameters of Ozanimod and its Major Active Metabolites

| Analyte | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) |

| Ozanimod | 0.46 mg | 0.28 | 8 | 8.8 | ~20-22 |

| CC112273 | 0.46 mg | 0.23 | 10 | 46.1 | ~240 (10 days) |

| CC1084037 | 0.46 mg | 0.04 | 16 | 11.2 | ~240 (10 days) |

| Ozanimod | 0.92 mg | 0.56 | 8 | 17.6 | ~20-22 |

| CC112273 | 0.92 mg | 0.46 | 10 | 92.2 | ~240 (10 days) |

| CC1084037 | 0.92 mg | 0.08 | 16 | 22.4 | ~240 (10 days) |

| Data compiled from studies in healthy subjects. Cmax and AUC are presented as geometric means. Tmax is presented as the median. t½ is the terminal elimination half-life.[5][9][10] |

Table 2: Multiple-Dose Pharmacokinetic Parameters of Ozanimod and its Major Active Metabolites

| Analyte | Dose Regimen | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUCτ,ss (ng·hr/mL) |

| Ozanimod | 1.84 mg QD | 1.4 | 8 | 21.6 |

| CC112273 | 1.84 mg QD | 14.5 | 12 | 313.2 |

| CC1084037 | 1.84 mg QD | 3.1 | 4-24 | 64.8 |

| Data from healthy subjects after 28 days of repeated dosing with a dose-escalation regimen. Cmax,ss and AUCτ,ss are geometric means at steady state. Tmax,ss is the median at steady state.[9][13] |

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily derived from Phase 1 clinical trials conducted in healthy adult subjects. Below are representative methodologies employed in these studies.

Single-Dose Bioavailability Study (Food Effect)

-

Study Design: A randomized, open-label, three-period, three-treatment crossover study.

-

Subjects: 24 healthy adult volunteers.

-

Dosing: A single 1 mg oral dose of this compound was administered under three different conditions: (1) fasted, (2) with a high-fat meal, and (3) with a low-fat meal. A 7-day washout period separated each treatment.

-

Sample Collection: Blood samples were collected at predefined time points before and after dosing to characterize the plasma concentration-time profiles of ozanimod and its metabolites.

-

Bioanalysis: Plasma concentrations of ozanimod and its metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[11][12].

-

Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using noncompartmental analysis of the plasma concentration-time data[12].

Multiple-Dose Pharmacokinetic Study

-

Study Design: A randomized, double-blind, placebo-controlled study.

-

Subjects: 56 healthy adult subjects, aged 18-55 years.

-

Dosing: Subjects received once-daily oral doses of ozanimod or placebo for 30 days. The ozanimod regimen involved a dose escalation: 0.23 mg on days 1-4, 0.46 mg on days 5-7, 0.92 mg on days 8-10, and 1.84 mg on days 11-30[9][13].

-

Sample Collection: Serial blood samples were collected on day 1, day 5, and day 28 to determine the pharmacokinetic profiles of ozanimod and its major active metabolites.

-

Bioanalysis: Plasma concentrations were measured using a validated LC-MS/MS method[5].

-

Pharmacokinetic Analysis: Plasma pharmacokinetic parameters were estimated using noncompartmental methods[9][13].

Visualizations

The following diagrams illustrate the metabolic pathway of ozanimod, its signaling pathway, and a typical experimental workflow for a pharmacokinetic study.

Caption: Metabolic pathway of ozanimod.

Caption: Ozanimod's S1P1 receptor signaling pathway.

Caption: Experimental workflow for a clinical pharmacokinetic study.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. swissmedic.ch [swissmedic.ch]

- 3. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multiple-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scripps.edu [scripps.edu]

- 7. Absorption, Metabolism, and Excretion, In Vitro Pharmacology, and Clinical Pharmacokinetics of Ozanimod, a Novel Sphingosine 1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The discovery and development of the sphingosine 1-phosphate receptor modulator ozanimod in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Single-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites Alone and in Combination with Gemfibrozil, Itraconazole, or Rifampin in Healthy Subjects: A Randomized, Parallel-Group, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of High- and Low-Fat Meals on the Pharmacokinetics of Ozanimod, a Novel Sphingosine-1-Phosphate Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of High‐ and Low‐Fat Meals on the Pharmacokinetics of Ozanimod, a Novel Sphingosine‐1‐Phosphate Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple-Dose Pharmacokinetics of Ozanimod and its Major Active Metabolites and the Pharmacodynamic and Pharmacokinetic Interactions with Pseudoephedrine, a Sympathomimetic Agent, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Targets of Ozanimod HCl in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ozanimod hydrochloride (HCl), a selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated significant efficacy in the treatment of relapsing forms of multiple sclerosis (MS). Its therapeutic effects are attributed to its interaction with specific molecular targets within the central nervous system (CNS). This technical guide provides a comprehensive overview of the molecular targets of ozanimod HCl in the CNS, detailing its binding affinities, the signaling pathways it modulates, and the experimental methodologies used to elucidate these interactions. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Primary Molecular Targets in the CNS: S1P1 and S1P5 Receptors

This compound and its major active metabolites, CC112273 and CC1084037, are high-affinity agonists for two subtypes of the sphingosine-1-phosphate receptor family: S1P1 and S1P5 .[1][2] These G protein-coupled receptors are expressed on various CNS-resident cells, including astrocytes, microglia, and oligodendrocytes, where they play crucial roles in regulating cellular processes relevant to the pathophysiology of MS.[1] Ozanimod readily crosses the blood-brain barrier, allowing for direct engagement with these CNS targets.[3]

Quantitative Binding and Functional Data

The binding affinities (Ki), dissociation constants (Kd), and functional potencies (EC50) of ozanimod and its active metabolites for human S1P1 and S1P5 receptors have been determined through various in vitro assays.

| Compound | Receptor | Assay Type | Parameter | Value (nM) |

| Ozanimod | human S1P1 | Radioligand Binding | Ki | 0.28 |

| Ozanimod | human S1P5 | Radioligand Binding | Ki | 5.4 |

| Ozanimod | human S1P1 | [35S]GTPγS Binding | EC50 | 0.16 |

| Ozanimod | human S1P5 | [35S]GTPγS Binding | EC50 | 3.3 |

| CC112273 | human S1P1 | [35S]GTPγS Binding | EC50 | 0.11 |

| CC112273 | human S1P5 | [35S]GTPγS Binding | EC50 | 3.0 |

| CC1084037 | human S1P1 | [35S]GTPγS Binding | EC50 | 0.11 |

| CC1084037 | human S1P5 | [35S]GTPγS Binding | EC50 | 2.0 |

Table 1: Binding Affinities and Functional Potencies of Ozanimod and its Active Metabolites at Human S1P1 and S1P5 Receptors.

Signaling Pathways Modulated by Ozanimod in the CNS

Ozanimod's interaction with S1P1 and S1P5 receptors on CNS cells initiates distinct downstream signaling cascades that contribute to its therapeutic effects.

S1P1 Receptor Signaling: Functional Antagonism

On lymphocytes, ozanimod acts as a functional antagonist of the S1P1 receptor.[1] This process begins with ozanimod binding to and activating the receptor, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. This initial agonism, however, triggers a cascade of events that ultimately leads to the receptor's internalization and degradation. G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated S1P1 receptor, which then serves as a docking site for β-arrestin. The recruitment of β-arrestin facilitates the assembly of clathrin-coated pits and subsequent endocytosis of the receptor.[4] This internalization prevents the receptor from being recycled back to the cell surface, leading to its degradation and a long-lasting desensitization of the cell to S1P.[4] In the context of MS, this functional antagonism on lymphocytes is thought to prevent their egress from lymph nodes, thereby reducing their infiltration into the CNS.[1] A similar mechanism of functional antagonism is proposed to occur on S1P1-expressing cells within the CNS, such as astrocytes and microglia, potentially modulating their inflammatory responses.

S1P5 Receptor Signaling in Oligodendrocytes

The S1P5 receptor is predominantly expressed on oligodendrocytes in the CNS.[2] Activation of S1P5 by ozanimod is believed to promote oligodendrocyte survival and differentiation, processes that are crucial for remyelination in MS. The downstream signaling of S1P5 is thought to be mediated through Gαi and Gα12/13 proteins.[5] Activation of these G proteins can lead to the modulation of various intracellular pathways, including the Rho/ROCK pathway, which is involved in cell morphology and migration, and the ERK1/2 and p38 MAPK pathways, which are important for cell survival and differentiation.

Modulation of Inflammatory Signaling in Astrocytes and Microglia

Ozanimod has been shown to exert anti-inflammatory effects on astrocytes and microglia. In models of CNS injury, ozanimod treatment has been associated with the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the AIM2 (absent in melanoma 2) inflammasome.[6] The NF-κB pathway is a key regulator of pro-inflammatory gene expression, while the AIM2 inflammasome is a multi-protein complex that, when activated, leads to the production of inflammatory cytokines such as IL-1β. By inhibiting these pathways, ozanimod may reduce the production of inflammatory mediators by astrocytes and microglia, thereby creating a less inflammatory microenvironment in the CNS.

Experimental Protocols

The characterization of ozanimod's interaction with its molecular targets relies on a suite of established in vitro assays.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., ozanimod) by measuring its ability to displace a radiolabeled ligand from its receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the target receptor (S1P1 or S1P5) are prepared from cultured cells.

-

Incubation: A fixed concentration of a radiolabeled S1P receptor ligand is incubated with the cell membranes in the presence of varying concentrations of ozanimod.

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of ozanimod that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. It is used to determine the potency (EC50) and efficacy (Emax) of a compound.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the S1P receptor of interest are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of [35S]GTPγS (a non-hydrolyzable analog of GTP) and varying concentrations of ozanimod.

-

G Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separation: The reaction is stopped, and the [35S]GTPγS-bound G proteins are captured, often by filtration.

-

Detection: The amount of radioactivity is measured.

-

Data Analysis: The concentration of ozanimod that produces 50% of the maximal response (EC50) is determined from a dose-response curve.

Conclusion

This compound exerts its therapeutic effects in the central nervous system through selective and high-affinity binding to S1P1 and S1P5 receptors on astrocytes, microglia, and oligodendrocytes. Its mechanism of action involves a multifaceted approach of functional antagonism at the S1P1 receptor, leading to the modulation of immune cell trafficking and CNS inflammation, and agonism at the S1P5 receptor, promoting oligodendrocyte survival and remyelination. The quantitative data and understanding of the intricate signaling pathways and experimental methodologies presented in this guide provide a solid foundation for further research and development in the field of S1P receptor modulation for the treatment of neuroinflammatory and neurodegenerative diseases.

References

- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Overview of the Efficacy and Safety of Ozanimod for the Treatment of Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 6. researchgate.net [researchgate.net]

Ozanimod HCl: A Deep Dive into its Core Mechanism of Lymphocyte Trafficking and Sequestration

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ozanimod hydrochloride (HCl), a sphingosine-1-phosphate (S1P) receptor modulator. It focuses on its effects on lymphocyte trafficking and sequestration, a key process in its therapeutic efficacy for autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. This document synthesizes data from pivotal clinical trials, details relevant experimental methodologies, and provides visual representations of the core biological pathways and experimental workflows.

Core Mechanism of Action: S1P1 Receptor Modulation

Ozanimod is a selective agonist of the sphingosine-1-phosphate receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] Its therapeutic effects in inflammatory diseases are primarily attributed to its action on S1P1 receptors expressed on lymphocytes.[2][3]

Sphingosine-1-phosphate is a signaling lipid that plays a crucial role in regulating the egress of lymphocytes from secondary lymphoid organs, such as lymph nodes.[1][4] A concentration gradient of S1P exists between the lymph/blood (high concentration) and the lymphoid tissues (low concentration), which guides lymphocytes out of the lymph nodes and into circulation.[5]

Ozanimod, upon binding to the S1P1 receptor on lymphocytes, acts as a functional antagonist.[3] This binding leads to the internalization and subsequent degradation of the S1P1 receptor through the ubiquitin-proteasome pathway.[6][7] The loss of surface S1P1 receptors renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[5][8] This sequestration of lymphocytes prevents their migration to sites of inflammation in the central nervous system or the gut, thereby reducing the inflammatory cascade characteristic of autoimmune diseases.[1][8]

Quantitative Effects on Lymphocyte Counts

Clinical trials have consistently demonstrated a significant reduction in peripheral blood lymphocyte counts following ozanimod administration. This effect is dose-dependent and reversible upon discontinuation of the drug.[6][9]

Table 1: Absolute Lymphocyte Count (ALC) Reduction in Clinical Trials

| Study Population | Trial Name/Phase | Ozanimod Dose | Timepoint | Mean ALC Reduction from Baseline | Reference(s) |

| Healthy Volunteers | First-in-Human Study | 1 mg/day | 28 days | ~65% | [10] |

| Healthy Volunteers | First-in-Human Study | 1.5 mg/day | 28 days | ~68% | [10] |

| Relapsing Multiple Sclerosis | Phase 3 | 0.92 mg/day | 3 months | ~55% (to approx. 0.8 x 10⁹/L) | [3][11] |

| Ulcerative Colitis | TRUE NORTH (Phase 3) | 0.92 mg/day | 10 weeks | Reduced to 43-45% of baseline | [12] |

Table 2: Differential Effects on Lymphocyte Subsets

Ozanimod selectively affects different lymphocyte subtypes, with a more pronounced reduction in CCR7+ T cells, which are crucial for trafficking to lymph nodes.[1][6]

| Study Population | Trial Name/Phase | Ozanimod Dose | Lymphocyte Subset | Median Reduction from Baseline | Reference(s) |

| Relapsing Multiple Sclerosis | Phase 1 | 1 mg/day | CD19+ B-cells | >75% at day 85 | [13] |

| Relapsing Multiple Sclerosis | Phase 1 | 1 mg/day | CD3+ T-cells | >75% at day 85 | [13] |

| Relapsing Multiple Sclerosis | Phase 1 | 1 mg/day | CD4+ Naive T-cells | ≥90% | [13] |

| Relapsing Multiple Sclerosis | Phase 1 | 1 mg/day | CD8+ Naive T-cells | ≥90% | [13] |

| Crohn's Disease | STEPSTONE (Phase 2) | 0.92 mg/day | Total T-cells (CD3+) | 45.4% at week 12 | [14] |

| Crohn's Disease | STEPSTONE (Phase 2) | 0.92 mg/day | T-helper cells (CD3+CD4+) | 76.8% at week 12 | [14] |

| Crohn's Disease | STEPSTONE (Phase 2) | 0.92 mg/day | Total B-cells (CD3-CD19+) | 76.7% at week 12 | [14] |

| Crohn's Disease | STEPSTONE (Phase 2) | 0.92 mg/day | NK cells (CD3-CD56+/CD16+) | No significant change | [14] |

| Crohn's Disease | STEPSTONE (Phase 2) | 0.92 mg/day | Monocytes (CD14+) | No significant change | [14] |

Experimental Protocols

The clinical evaluation of ozanimod's effect on lymphocyte trafficking has been conducted through rigorous, placebo-controlled, double-blind clinical trials.

Clinical Trial Design (Representative)

A common design for assessing the pharmacodynamics of ozanimod involves the following key stages:

-

Patient Screening and Baseline Assessment: Participants meeting the inclusion criteria for the specific autoimmune disease undergo a thorough screening process. Baseline absolute lymphocyte counts and subsets are measured.

-

Dose Escalation: To mitigate potential first-dose cardiac effects, ozanimod is typically initiated with a dose-escalation regimen over the first week.[10]

-

Treatment Period: Patients receive a stable daily oral dose of ozanimod (e.g., 0.92 mg) for the duration of the study.[13]

-

Pharmacodynamic Assessments: Peripheral blood samples are collected at predefined intervals (e.g., weekly or monthly) to monitor changes in absolute lymphocyte counts and various lymphocyte subsets.[13]

-

Follow-up: After discontinuation of the treatment, lymphocyte counts are monitored to assess the rate and extent of recovery.[6]

Lymphocyte Subset Analysis by Flow Cytometry

The quantification of various lymphocyte populations is predominantly performed using multicolor flow cytometry.

-

Sample Preparation: Whole blood is collected in anticoagulant-containing tubes.

-

Antibody Staining: Aliquots of whole blood are incubated with a cocktail of fluorescently-labeled monoclonal antibodies specific for cell surface markers that define different lymphocyte subsets (e.g., CD3 for T-cells, CD19 for B-cells, CD4 for T-helper cells, CD8 for cytotoxic T-cells, CCR7 for naive and central memory T-cells).[13][14]

-

Red Blood Cell Lysis: Red blood cells are lysed to enrich the leukocyte population.

-

Data Acquisition: The stained samples are analyzed on a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.

-

Data Analysis: Specialized software is used to gate on specific cell populations based on their light scatter properties and fluorescence, allowing for the enumeration of absolute counts of each lymphocyte subset.[13][14]

Logical Relationship of Ozanimod's Mechanism